molecular formula C19H28BrNO2 B8821819 HNQ92WZW84 CAS No. 59973-73-8

HNQ92WZW84

Cat. No.: B8821819
CAS No.: 59973-73-8
M. Wt: 382.3 g/mol
InChI Key: CSASAPJGGZZJLU-DGPRCEOPSA-M
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Description

Without structural, functional, or spectral data, a detailed introduction cannot be constructed.

Properties

CAS No.

59973-73-8

Molecular Formula

C19H28BrNO2

Molecular Weight

382.3 g/mol

IUPAC Name

[(1R,5S)-8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-phenylacetate;bromide

InChI

InChI=1S/C19H28NO2.BrH/c1-14(2)20(3)16-9-10-17(20)13-18(12-16)22-19(21)11-15-7-5-4-6-8-15;/h4-8,14,16-18H,9-13H2,1-3H3;1H/q+1;/p-1/t16-,17+,18?,20?;

InChI Key

CSASAPJGGZZJLU-DGPRCEOPSA-M

Isomeric SMILES

CC(C)[N+]1([C@@H]2CC[C@H]1CC(C2)OC(=O)CC3=CC=CC=C3)C.[Br-]

Canonical SMILES

CC(C)[N+]1(C2CCC1CC(C2)OC(=O)CC3=CC=CC=C3)C.[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HNQ92WZW84 involves the treatment of atropine with isopropyl bromide. The process begins with the partial synthesis of atropine, which is an ester formed from tropic acid and tropine. The reaction conditions typically involve heating tropine and tropic acid in the presence of hydrogen chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The production process also includes purification steps to remove any impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

HNQ92WZW84 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

HNQ92WZW84 has a wide range of scientific research applications, including:

Mechanism of Action

HNQ92WZW84 exerts its effects by acting as an antagonist of muscarinic acetylcholine receptors. This action inhibits the parasympathetic nervous system in the airways, leading to the relaxation of bronchial smooth muscles and improved airflow. The compound specifically targets muscarinic receptors, blocking the binding of acetylcholine and preventing bronchoconstriction .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes detailed analyses of structurally and functionally similar compounds (e.g., coordination complexes like hexaaquanickel(II) chloride , aromatic heterocycles in –20, and crosslinking agents in ). However, these cannot be directly linked to "HNQ92WZW84." Below is a generalized framework for comparing chemical compounds, which could theoretically apply if data for this compound were available:

Hypothetical Comparison Framework

Property This compound (Unknown) Example Compound 1 (Hexaaquanickel(II) Chloride) Example Compound 2 (CAS 239097-74-6, Benzoxazole Derivative)
Molecular Formula Undetermined [Ni(H₂O)₆]Cl₂ C₇H₆N₂O
Molecular Weight Undetermined 237.69 g/mol 134.14 g/mol
Key Applications Undetermined Catalysis, electroplating Pharmaceutical intermediates, enzyme inhibition
Solubility Undetermined Highly soluble in water 1.55 mg/ml in water
Thermal Stability Undetermined Stable up to 100°C Data unavailable
Toxicity Undetermined Low toxicity (nickel coordination complexes) CYP1A2 inhibitor; moderate toxicity

Analysis of Evidence Limitations

The provided evidence emphasizes methodologies (e.g., crosslinking agents , transcriptomic profiling , and inorganic compound analysis ) but lacks specificity for "this compound." Key limitations include:

  • : Discusses crosslinking agents (e.g., ANB-NOS, ABH) unrelated to the query.

Recommendations for Further Research

Verify the Compound Identifier : Confirm if "this compound" is a valid IUPAC name, CAS number, or internal code. Cross-reference with PubChem, ChemSpider, or Reaxys.

Provide Structural Data : If proprietary, share functional groups, spectral data, or synthetic pathways to enable comparison.

Explore Analogues: If this compound is a novel compound, compare it to structurally similar agents (e.g., nickel complexes or benzoxazoles ) using computational modeling or QSAR analysis.

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